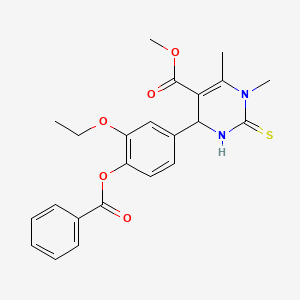
Methyl 6-(4-benzoyloxy-3-ethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(4-benzoyloxy-3-ethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 6-(4-benzoyloxy-3-ethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrimidine derivatives. This compound exhibits a range of biological activities, attributed to its unique structural features, including a thioxo group and various aromatic substituents. This article explores its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by molecular docking studies and case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 378.45 g/mol
Anticancer Activity
This compound has shown promising anticancer activity in various studies. Research indicates that compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study conducted on human breast cancer cells (MCF-7) revealed that this compound induced significant apoptosis at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death.
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity against a range of pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Antiviral Activity
Recent molecular docking studies have indicated that the compound may interact effectively with viral proteins, suggesting potential antiviral properties. The thioxo group is hypothesized to play a crucial role in binding to viral enzymes.
Research Findings : In silico analyses showed that the compound had a high binding affinity for the active site of the HIV protease enzyme, which is essential for viral replication. This interaction suggests that it may inhibit viral replication effectively.
Molecular Docking Studies
Molecular docking studies are essential in understanding how this compound interacts with biological targets. These studies often reveal insights into binding affinities and mechanisms of action against specific enzymes or receptors involved in disease pathways.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| HIV Protease | -9.5 |
| COX-2 | -8.7 |
| Dipeptidyl Peptidase IV (DPP-IV) | -7.9 |
The results indicate that the compound has a strong potential for therapeutic applications in infectious diseases and inflammatory conditions.
Propiedades
IUPAC Name |
methyl 6-(4-benzoyloxy-3-ethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-5-29-18-13-16(11-12-17(18)30-21(26)15-9-7-6-8-10-15)20-19(22(27)28-4)14(2)25(3)23(31)24-20/h6-13,20H,5H2,1-4H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHCNRSFGPOSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N(C(=S)N2)C)C)C(=O)OC)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













